molecular formula C14H12O2 B7894665 2-(3-Phenoxyphenyl)acetaldehyde

2-(3-Phenoxyphenyl)acetaldehyde

Cat. No.: B7894665
M. Wt: 212.24 g/mol
InChI Key: QUIKZYYFLAWZQG-UHFFFAOYSA-N
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Description

2-(3-Phenoxyphenyl)acetaldehyde is an organic compound with the molecular formula C14H12O2. It is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to an acetaldehyde moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenoxyphenyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 3-phenoxybenzyl chloride with a suitable aldehyde precursor under basic conditions. Another method includes the use of Suzuki–Miyaura coupling, which involves the reaction of 3-phenoxyphenylboronic acid with an appropriate aldehyde derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenoxyphenyl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2)

Major Products Formed

Scientific Research Applications

2-(3-Phenoxyphenyl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Phenoxyphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the phenoxy group can engage in π-π interactions with aromatic residues in biological targets, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

    Phenylacetaldehyde: Similar structure but lacks the phenoxy group.

    3-Phenoxybenzaldehyde: Similar structure but with an aldehyde group directly attached to the phenyl ring.

    2-Phenoxyphenylacetaldehyde: Similar structure but with the phenoxy group in a different position.

Uniqueness

2-(3-Phenoxyphenyl)acetaldehyde is unique due to the specific positioning of the phenoxy group, which imparts distinct chemical and biological properties. This positioning can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(3-phenoxyphenyl)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-10-9-12-5-4-8-14(11-12)16-13-6-2-1-3-7-13/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIKZYYFLAWZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109330-01-0
Record name 2-(3-phenoxyphenyl)acetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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